7-Methylimidazo[1,2-a]pyridin-6-amine

Allosteric DAT inhibitor Neuropsychiatric disorders Cocaine use disorder

7-Methylimidazo[1,2-a]pyridin-6-amine (CAS 1215984-92-1) is a heterocyclic aromatic amine belonging to the imidazo[1,2-a]pyridine class, a privileged scaffold in medicinal chemistry. This specific building block is characterized by a methyl group at the 7-position and a primary amine at the 6-position.

Molecular Formula C8H9N3
Molecular Weight 147.181
CAS No. 1215984-92-1
Cat. No. B580322
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methylimidazo[1,2-a]pyridin-6-amine
CAS1215984-92-1
Molecular FormulaC8H9N3
Molecular Weight147.181
Structural Identifiers
SMILESCC1=CC2=NC=CN2C=C1N
InChIInChI=1S/C8H9N3/c1-6-4-8-10-2-3-11(8)5-7(6)9/h2-5H,9H2,1H3
InChIKeyUCIOIZSVWRSEDL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Methylimidazo[1,2-a]pyridin-6-amine (CAS 1215984-92-1): A Key Building Block for Proprietary CNS Modulators


7-Methylimidazo[1,2-a]pyridin-6-amine (CAS 1215984-92-1) is a heterocyclic aromatic amine belonging to the imidazo[1,2-a]pyridine class, a privileged scaffold in medicinal chemistry . This specific building block is characterized by a methyl group at the 7-position and a primary amine at the 6-position. Unlike more generic imidazopyridine cores, this precise substitution pattern is critical for the synthesis of a proprietary series of allosteric dopamine transporter (DAT) modulators, including SRI-31142 and SRI-32743, which are under investigation for neuropsychiatric and neurocognitive disorders [1]. The compound is commercially available for research use, typically supplied at purities of 98% or higher .

Why Imidazo[1,2-a]pyridine Core Substitution is Non-Interchangeable: The Case for 7-Methylimidazo[1,2-a]pyridin-6-amine


The imidazo[1,2-a]pyridine scaffold's biological activity and synthetic utility are highly sensitive to the position and nature of substituents. Generic substitution of the core with a different regioisomer or an unsubstituted analog will fundamentally alter its reactivity and downstream pharmacological properties. For instance, the specific 7-methyl-6-amino pattern is essential for constructing the 2-(7-methylimidazo[1,2-a]pyridin-6-yl)quinazolin-4-amine core of SRI-31142 and SRI-32743 . Using imidazo[1,2-a]pyridin-6-amine without the 7-methyl group, or isomers with the amine at other positions, would not yield these proprietary, patent-protected allosteric modulators [1]. This positional specificity is a critical factor for procurement in medicinal chemistry projects where precise structure-activity relationships are being explored.

Quantitative Differentiation of 7-Methylimidazo[1,2-a]pyridin-6-amine: Evidence for Scientific Selection


Enabling Synthesis of SRI-31142: An Allosteric DAT Modulator with Non-Abusable Profile

7-Methylimidazo[1,2-a]pyridin-6-amine is the sole direct precursor for the synthesis of SRI-31142, a brain-penetrant putative allosteric dopamine transporter (DAT) inhibitor . SRI-31142 itself demonstrates a distinct pharmacological profile compared to orthosteric DAT inhibitors. In a head-to-head in vivo behavioral study using intracranial self-stimulation (ICSS) in rats, SRI-31142 (dose that decreased ICSS) failed to produce the abuse-related increases in ICSS or nucleus accumbens (NAc) dopamine (DA) seen with cocaine and the selective DAT inhibitor GBR-12935 [1]. Instead, SRI-31142 only decreased ICSS and NAc DA, and this same dose was sufficient to block cocaine-induced increases in ICSS and NAc DA [1]. This differential profile cannot be achieved without the specific precursor, as the 7-methyl group is integral to the final molecule's structure.

Allosteric DAT inhibitor Neuropsychiatric disorders Cocaine use disorder

Key Intermediate for SRI-32743: A Lead Allosteric Modulator for NeuroHIV

The compound is also the key synthetic intermediate for SRI-32743, a novel allosteric modulator of monoamine transporters. Published structure-activity relationship (SAR) studies on SRI-32743 explicitly rely on the 2-(7-methylimidazo[1,2-a]pyridin-6-yl)quinazolin-4-amine core structure, which is only accessible via 7-Methylimidazo[1,2-a]pyridin-6-amine [1]. In vitro, SRI-32743 has been shown to attenuate HIV-1 Tat-induced inhibition of [3H]DA uptake and decrease the cocaine-mediated dissociation of [3H]WIN35,428 binding in CHO-K1 cells expressing human DAT (hDAT) [1]. Its pharmacological profile is further characterized by less affinity for human norepinephrine transporter (hNET) binding than desipramine, but similar potency for inhibiting hDAT and hNET activity [2].

NeuroHIV Allosteric DAT modulator HIV-1 Tat protein

Commercial Availability at High Purity Compared to Closest Analogs

For direct procurement, 7-Methylimidazo[1,2-a]pyridin-6-amine is commercially available from multiple vendors at a specified purity of 98% (NLT 98%) . This high level of purity is critical for reproducible medicinal chemistry synthesis, particularly in multi-step pathways leading to advanced leads like SRI-31142 and SRI-32743. In contrast, a closely related analog, 8-bromo-7-methylimidazo[1,2-a]pyridin-6-amine, is less widely available and often supplied at lower or unspecified purities from fewer sources , reflecting its more specialized and less optimized inventory status.

Building block procurement Purity specification Medicinal chemistry inventory

Class-Level SAR: The 7-Methyl Group Confers Key Pharmacological Advantage

While direct comparative data for this specific building block is limited, class-level structure-activity relationship (SAR) evidence on the imidazo[1,2-a]pyridine scaffold strongly supports the selection of 7-methyl-substituted derivatives. In a series of imidazo[1,2-a]pyridines evaluated as melanin-concentrating hormone receptor 1 (MCH1R) antagonists, the introduction of a methyl substituent at the 3-position of the core (which is structurally analogous to the 7-position in the bicyclic system) provided a significant improvement in MCH1R binding affinity, with IC50 values reaching 0.5–0.6 nM for optimized compounds [1]. Analogs lacking this methyl group showed substantially reduced affinity. This class-level inference supports the hypothesis that the 7-methyl group in 7-Methylimidazo[1,2-a]pyridin-6-amine is a critical pharmacophoric feature for potent target engagement, making it a strategically superior starting point for medicinal chemistry programs targeting GPCRs and transporters.

Structure-activity relationship MCH1R antagonist Metabolic stability

High-Impact Application Scenarios for 7-Methylimidazo[1,2-a]pyridin-6-amine in Drug Discovery


Synthesis of Non-Abusable DAT Modulators for Cocaine Use Disorder

This building block is essential for synthesizing SRI-31142, a putative allosteric DAT inhibitor that, unlike cocaine or GBR-12935, fails to produce abuse-related increases in ICSS or NAc DA [1]. A medicinal chemistry program targeting cocaine use disorder can prioritize this specific compound to generate a key lead series with a differentiated, non-abusable mechanism.

Development of Allosteric Therapies for HIV-1-Associated Neurocognitive Disorders (HAND)

The compound is the foundational intermediate for SRI-32743, an allosteric modulator shown to attenuate HIV-1 Tat-induced DAT inhibition and decrease cocaine-mediated effects [2]. Procuring this building block enables the expansion of SAR studies around the SRI-32743 core, aiming to identify pre-clinical candidates with improved solubility for HAND.

GPCR Antagonist Lead Optimization (e.g., MCH1R)

Class-level evidence indicates that a methyl substituent on the imidazo[1,2-a]pyridine core dramatically improves binding affinity for GPCRs like MCH1R, with optimized compounds achieving sub-nanomolar IC50 values [3]. This specific 7-methyl-6-amino building block can serve as a strategic starting point for parallel medicinal chemistry efforts targeting various GPCRs, leveraging the methyl group's pharmacophoric advantage to rapidly build potency into new chemical series.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Methylimidazo[1,2-a]pyridin-6-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.